4-Bromoestrone
Overview
Description
Synthesis Analysis
4-Bromoestrone has been synthesized through a regiospecific dehydrative aromatization process. A notable method involves the conversion of 4-bromo-10β-hydroxyoestr-4-ene-3,17-dione, obtained from the α-mode oxiran opening, to 4-bromo-oestrone by treatment with trifluoroacetic anhydride in dioxan at ambient temperature (Neeman, O'Grodnick, & Morgan, 1972). Additionally, chemoselective Suzuki-Miyaura reactions have been employed for the synthesis of 4-Bromo-3-O-triflyl-estrone, leading to the generation of mono- and bis-arylated estrones under optimized conditions (Jopp et al., 2018).
Molecular Structure Analysis
The molecular structure of 4-Bromoestrone derivatives has been explored through various synthesis pathways. For instance, 2- or 4-substituted 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives were synthesized via bromination and subsequent microwave-assisted, Pd-catalyzed C(sp2)–P couplings, revealing interactions with both colchicine and taxoid binding sites of tubulin (Jójárt et al., 2020).
Chemical Reactions and Properties
4-Bromoestrone participates in various chemical reactions, including bromination, Suzuki-Miyaura cross-coupling, and reactions with cysteine, tryptophan, and histidine. These reactions have been utilized to explore the compound's antiestrogenic activity and its ability to bind to specific sites, providing insights into its chemical behavior (Kanamarlapudi, Sweet, & Warren, 1974).
Physical Properties Analysis
The synthesis and characterization of 4-bromoestrone derivatives involve determining their physical properties, such as melting points, boiling points, and solubility. These properties are crucial for understanding the compound's behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of 4-Bromoestrone, including reactivity, stability, and interaction with other molecules, have been extensively studied. The compound's electron emission and the formation of secondary metabolites, which may exhibit electron mediator behavior similar to 17beta-estradiol, have been investigated to understand its potential carcinogenicity and interaction with biological systems (Getoff et al., 2010).
Scientific Research Applications
Chemical Conversions : 4-Bromoestrone is employed in the conversion of 2-bromo- and 4-bromoestranes to fluorinated benzofuranoestranes and estradiols (Burmester et al., 2013).
Cellular Studies : It serves as a tool for studying rapid nongenomic cellular events like the progesterone-induced changes in human sperm swimming behavior through Ca(2+) influx in the sperm flagellum (Kilic et al., 2009).
Polymer Blend Morphology : In the field of materials science, 4-bromoanisole is used to control phase separation and purity in organic photovoltaic devices, influencing the morphology of polymer-polymer blends (Liu et al., 2012).
Synthesis of Derivatives : It's involved in chemical reactions producing compounds like 2-phenylselenoimine, which can further be converted into other complex structures (Holker et al., 1982).
Anticancer Activity : Certain 4-bromoestrone derivatives demonstrate significant selective cell growth-inhibitory activity against specific cancer cell lines, offering insights into potential anticancer strategies (Jójárt et al., 2020).
Enzyme Inhibition : 4-Bromoestrone is involved in blocking specific enzyme activities in rat liver microsomes, which has implications for understanding estrogen metabolism (Numazawa & Satoh, 1989).
Radiosensitizing Agents : Certain bromo derivatives, including 4-bromopyridone, are studied for their ability to sensitize cells to ionizing radiation, which is crucial in cancer treatment (Rudra et al., 2015).
Synthetic Methodology : The compound has been synthesized to produce other significant derivatives used in different biological and chemical studies (Neeman et al., 1972).
Radiopharmaceuticals : Certain fluorinated derivatives of 4-Bromoestrone have shown higher affinity for estrogen receptors, suggesting their potential in receptor imaging and nuclear medicine (Ali et al., 1993).
properties
IUPAC Name |
(8R,9S,13S,14S)-4-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVJAYQCZUYON-QDTBLXIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251096 | |
Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoestrone | |
CAS RN |
1630-82-6 | |
Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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